2-Acetyl-6-methylisonicotinic acid
Description
2-Acetyl-6-methylisonicotinic acid is a substituted pyridine derivative featuring an acetyl group (-COCH₃) at position 2 and a methyl group (-CH₃) at position 6 of the isonicotinic acid backbone. This article compares these analogs to infer the behavior of 2-acetyl-6-methylisonicotinic acid.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-acetyl-6-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c1-5-3-7(9(12)13)4-8(10-5)6(2)11/h3-4H,1-2H3,(H,12,13) |
InChI Key |
WGTNVHDIBOMCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-methylisonicotinic acid typically involves the acetylation of 6-methylisonicotinic acid. One common method is the Friedel-Crafts acylation reaction, where 6-methylisonicotinic acid reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production of 2-Acetyl-6-methylisonicotinic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-6-methylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Acetyl-6-methylisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Acetyl-6-methylisonicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substituent type and position significantly influence molecular properties. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The acetyl group in 2-acetyl-6-methylisonicotinic acid (electron-withdrawing) may increase acidity at the carboxylic acid moiety compared to methyl or methoxy substituents (electron-donating) .
- Solubility : Hydroxy and acetyl groups improve water solubility relative to chloro or methoxy derivatives, which are more lipophilic .
Data Tables for Key Analogs
Table 1: Structural and Physicochemical Comparison
| Property | 2-Acetyl-6-methylisonicotinic Acid* | 2-Chloro-6-methylisonicotinic Acid | 2-Hydroxy-6-methylisonicotinic Acid |
|---|---|---|---|
| Molecular Formula | C₈H₉NO₃ (inferred) | C₇H₆ClNO₂ | C₇H₇NO₃ |
| Molecular Weight (g/mol) | ~179.16 | 171.58 | 153.14 |
| Substituent Effects | Electron-withdrawing (acetyl) | Electron-withdrawing (Cl) | Electron-donating (OH) |
| Predicted Solubility | Moderate in polar solvents | Low (lipophilic) | High (polar) |
*Inferred data based on structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
